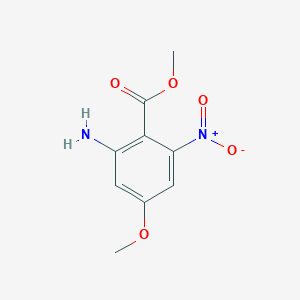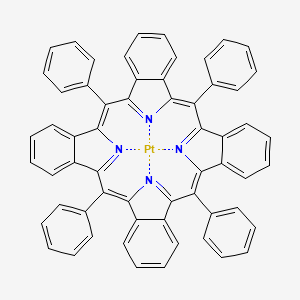
Platium(II) 5,10,15,20-tetraphenyltetrabenzoporphyrin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pt-tetraphenyltetrabenzoporphyrin typically involves the complexation of 5,10,15,20-tetraphenyltetrabenzoporphyrin with platinum(II) chloride in a suitable solvent such as dimethylformamide (DMF) or phenol. The reaction is carried out under reflux conditions to ensure complete complexation . The resulting product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of Pt-tetraphenyltetrabenzoporphyrin follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve high yields and purity. The final product is subjected to rigorous quality control measures to ensure consistency and reliability for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
Pt-tetraphenyltetrabenzoporphyrin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of higher oxidation state complexes.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of lower oxidation state complexes.
Substitution: The compound can undergo substitution reactions where ligands in the coordination sphere are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Ligand exchange reactions often involve the use of various phosphines or amines as substituting ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield Pt(IV) complexes, while reduction typically results in Pt(0) or Pt(II) complexes .
Aplicaciones Científicas De Investigación
Pt-tetraphenyltetrabenzoporphyrin has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.
Mecanismo De Acción
The mechanism of action of Pt-tetraphenyltetrabenzoporphyrin involves its ability to absorb light and transfer energy to molecular oxygen, generating singlet oxygen species. These reactive oxygen species can then interact with cellular components, leading to cell damage and death. This mechanism is particularly useful in photodynamic therapy for cancer treatment . The compound’s photophysical properties are also exploited in optoelectronic applications, where it acts as an efficient emitter of near-infrared light .
Comparación Con Compuestos Similares
Similar Compounds
Zinc(II) tetraphenyltetrabenzoporphyrin: Similar in structure but contains zinc instead of platinum.
Palladium(II) tetraphenyltetrabenzoporphyrin: Contains palladium and is used in similar applications as Pt-tetraphenyltetrabenzoporphyrin, including catalysis and photodynamic therapy.
Nickel(II) tetraphenyltetrabenzoporphyrin: Contains nickel and is used in electrochemical applications.
Uniqueness
Pt-tetraphenyltetrabenzoporphyrin is unique due to its platinum center, which imparts distinct photophysical properties such as strong phosphorescence and high quantum yields. These properties make it particularly valuable in applications requiring efficient light emission and energy transfer .
Propiedades
Fórmula molecular |
C60H36N4Pt |
|---|---|
Peso molecular |
1008.0 g/mol |
Nombre IUPAC |
platinum;2,11,20,29-tetraphenyl-37,38,39,40-tetrazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4,6,8,10(40),11,13,15,17,19(39),20,22,24,26,28(38),29,31,33,35-icosaene |
InChI |
InChI=1S/C60H36N4.Pt/c1-5-21-37(22-6-1)49-53-41-29-13-15-31-43(41)55(61-53)50(38-23-7-2-8-24-38)57-45-33-17-19-35-47(45)59(63-57)52(40-27-11-4-12-28-40)60-48-36-20-18-34-46(48)58(64-60)51(39-25-9-3-10-26-39)56-44-32-16-14-30-42(44)54(49)62-56;/h1-36H; |
Clave InChI |
JTSFMOBITQMNCD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C3C4=CC=CC=C4C(=N3)C(=C5C6=CC=CC=C6C(=N5)C(=C7C8=CC=CC=C8C(=N7)C(=C9C1=CC=CC=C1C2=N9)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1.[Pt] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![zinc;[(1S)-5-amino-1-carboxypentyl]azanide](/img/structure/B13138653.png)
![2-(1-Methyl-2-oxo-1H-imidazo[4,5-b]pyridin-3(2H)-yl)acetic acid](/img/structure/B13138657.png)

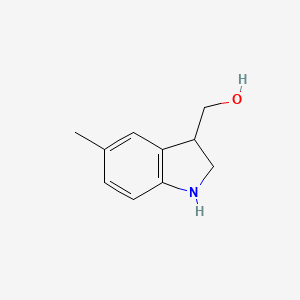
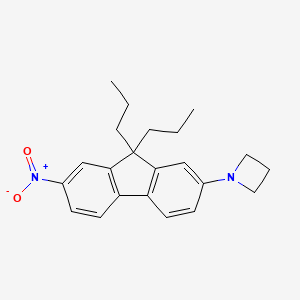

![(NE)-N-(dimethylaminomethylidene)-11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaene-16-carboxamide](/img/structure/B13138682.png)

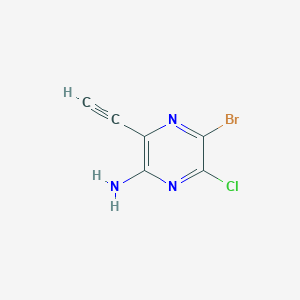
![azane;[(2R)-2-hexanoyloxy-3-[hydroxy-[(2R,3S,5R,6R)-2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxypropyl] hexanoate](/img/structure/B13138689.png)

